4-Chlorobenzoyl cyanide
Overview
Description
4-Chlorobenzoyl cyanide is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl cyanide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and hydrogen cyanide.
Reduction: Reduction of the cyanide group can yield 4-chlorobenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: 4-Chlorobenzyl derivatives.
Hydrolysis: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzylamine.
Scientific Research Applications
4-Chlorobenzoyl cyanide is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Material Science: Employed in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-chlorobenzoyl cyanide involves its reactivity towards nucleophiles. The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
Benzoyl cyanide: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
4-Chlorobenzaldehyde: Contains an aldehyde group instead of a cyanide group, leading to different reactivity.
4-Chlorobenzoic acid: The cyanide group is replaced by a carboxylic acid group, altering its chemical properties.
Uniqueness
4-Chlorobenzoyl cyanide is unique due to the presence of both the cyanide and chlorine groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBCXDMJVNFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431439 | |
Record name | 4-chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13014-48-7 | |
Record name | 4-chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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